molecular formula C10H16 B048752 beta-Phellandrene CAS No. 555-10-2

beta-Phellandrene

Cat. No.: B048752
CAS No.: 555-10-2
M. Wt: 136.23 g/mol
InChI Key: LFJQCDVYDGGFCH-UHFFFAOYSA-N
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Description

Beta-Phellandrene is a naturally occurring organic compound classified as a monoterpene. It is a colorless liquid with a distinctive peppery-minty and slightly citrusy aroma. This compound is found in the essential oils of various plants, including water fennel and Canada balsam oil . This compound is one of the two phellandrene isomers, the other being alpha-phellandrene. The primary difference between these isomers lies in the position of their double bonds; this compound has one exocyclic double bond, while alpha-phellandrene has both double bonds endocyclic .

Mechanism of Action

Target of Action

Beta-Phellandrene, a monoterpene, is a significant class of hydrocarbons with numerous health benefits . It is naturally synthesized from geranyl-diphosphate (GPP) by a number of plant species as a constituent of their essential oils .

Mode of Action

It is known that the compound interacts with its targets to exert various biological effects, including anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses

Biochemical Pathways

This compound is a product of the MEP pathway in plant chloroplasts . It is directly synthesized from geranyl pyrophosphate by the chloroplast-localized this compound synthase enzyme . In the context of heterologous production in cyanobacteria, co-expression of the mevalonic acid pathway, enhancing cellular carbon partitioning and flux toward the universal isoprenoid precursors, isopentenyl-diphosphate and dimethylallyl-diphosphate, was required to confer this compound production .

Pharmacokinetics

It is known that this compound diffuses through the plasma membrane and cell wall of cyanobacteria and accumulates on the surface of the liquid culture . This suggests that the compound may have good bioavailability due to its lipophilic nature.

Result of Action

The molecular and cellular effects of this compound’s action include anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses . A 4-fold increase in the cellular content of the this compound synthase was accompanied by a 22-fold increase in this compound yield, suggesting limitations in rate and yield by the amount of the transgenic enzyme .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biogenic emission sources exceed the emission level of volatile compounds globally into the atmosphere; in this scenario, the monoterpenes produce a significant proportion of non-methane hydrocarbons . This compound is the most reactive monoterpene, known for its tropospheric degradation and aerosol formation .

Biochemical Analysis

Biochemical Properties

Beta-Phellandrene interacts with various enzymes and proteins. For instance, it is a major product of the enzyme this compound synthase from Lavandula angustifolia . This enzyme converts geranyl pyrophosphate (GPP), its preferred substrate, into this compound . The interaction between this compound and this enzyme is a key part of this compound biosynthesis .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with various biomolecules. For example, the expression of this compound synthase, which produces this compound, is highly regulated at the transcriptional level and varies with the developmental stage of the cell . This suggests that this compound may play a role in cellular development and differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it is produced via a 1,3-hydride shift in a reaction catalyzed by this compound synthase . This suggests that this compound may influence the activity of this enzyme and potentially other enzymes in the same metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the expression of this compound synthase, which produces this compound, is developmentally regulated . This suggests that the effects of this compound may vary depending on the developmental stage of the cells being studied .

Metabolic Pathways

This compound is involved in the terpene biosynthesis pathway, where it is produced from geranyl pyrophosphate (GPP) by the action of this compound synthase . This enzyme is part of the terpene synthase family, which plays a key role in the biosynthesis of a wide variety of terpenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Phellandrene can be synthesized through various chemical methods. One common synthetic route involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of many terpenes . The reaction typically requires specific catalysts and conditions to ensure the correct formation of the exocyclic double bond characteristic of this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of plants where it naturally occurs. The extraction process usually involves steam distillation or solvent extraction. For instance, this compound can be isolated from the essential oil of water fennel through steam distillation, followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Phellandrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Phellandral and other oxygenated derivatives.

    Reduction: Phellandrene alcohols.

    Substitution: Halogenated phellandrene derivatives.

Properties

IUPAC Name

3-methylidene-6-propan-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3
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InChI Key

LFJQCDVYDGGFCH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1CCC(=C)C=C1
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID4052215
Record name beta-Phellandrene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Oil; [Merck Index] Pleasant odor; [Hawley]
Record name Cyclohexene, 3-methylene-6-(1-methylethyl)-
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Boiling Point

171.00 to 174.00 °C. @ 760.00 mm Hg
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Flash Point

120 °F.
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Vapor Density

4.68 (AIR= 1)
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Vapor Pressure

1.59 [mmHg]
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CAS No.

555-10-2
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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